molecular formula C9H16O2 B8579978 4-(Ethoxymethyl)cyclohexanone

4-(Ethoxymethyl)cyclohexanone

Cat. No.: B8579978
M. Wt: 156.22 g/mol
InChI Key: QCBXWOMFZYTPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethoxymethyl)cyclohexanone is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(ethoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-2-11-7-8-3-5-9(10)6-4-8/h8H,2-7H2,1H3

InChI Key

QCBXWOMFZYTPSS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1,4-Dioxa-spiro[4.5]dec-8-yl)-methanol (from Example 33, 765 mg, 4.44 mmol) in DMF (3 mL) at 0° C. was treated with NaH (Aldrich, 60% in mineral oil, 355 mg, 8.88 mmol) followed by EtI (Aldrich, 0.7 mL, 8.88 mmol). The resulting solution was slowly warmed to room temperature for 2 hours and heated at 60° C. for additional 30 min. The solution was then partitioned between ethyl acetate and saturated NH4Cl. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude material, which was treated with 1N HCl (2 mL) and acetone (6 mL) at room temperature for 2 hours. The solvent was removed and the solution was then partitioned between ethyl acetate and saturated NaHCO3. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude material, purified by silica gel column (hexanes:ethyl acetate 5:1) to afford the title compound as colorless solid.
Quantity
765 mg
Type
reactant
Reaction Step One
Name
Quantity
355 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

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